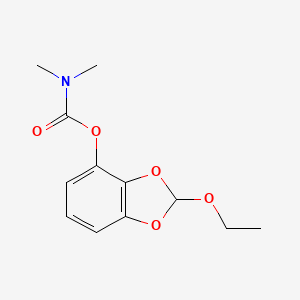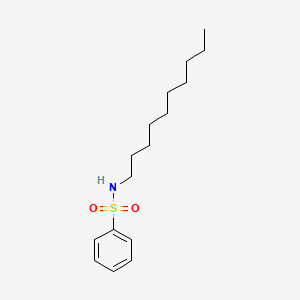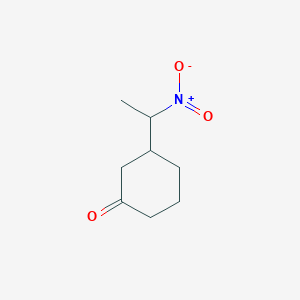![molecular formula C12H13NO5 B14606500 Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate CAS No. 61148-91-2](/img/structure/B14606500.png)
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates This compound features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate typically involves the reaction of 2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate can be compared with other benzodioxole-containing compounds and carbamates:
Similar Compounds:
Uniqueness: The unique combination of the benzodioxole moiety and the carbamate group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61148-91-2 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl N-[2-(2-oxo-1,3-benzodioxol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13NO5/c1-2-16-11(14)13-6-5-8-3-4-9-10(7-8)18-12(15)17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
LKDOCENUZVKKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC2=C(C=C1)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)


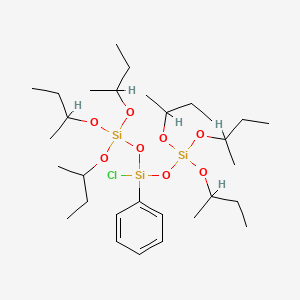
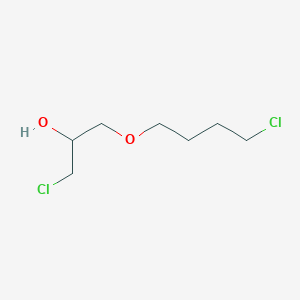

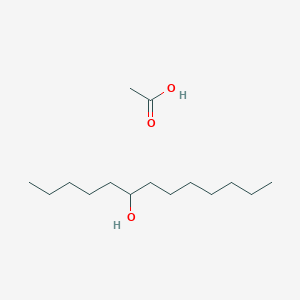
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)


